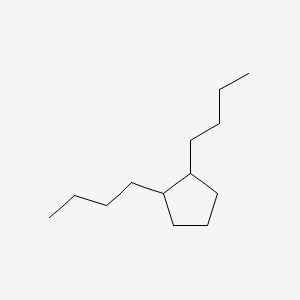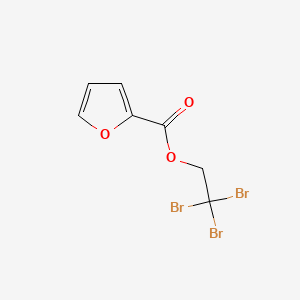
Tribromoethyl 2-furoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tribromoethyl 2-furoate is an organic compound with the molecular formula C7H5Br3O3 It is a derivative of furoic acid, where the ethyl group is substituted with three bromine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tribromoethyl 2-furoate can be synthesized through the esterification of 2-furoic acid with tribromoethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Tribromoethyl 2-furoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the tribromoethyl group to less brominated or non-brominated derivatives.
Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace bromine atoms under mild conditions.
Major Products Formed
Oxidation: Formation of 2-furoic acid derivatives.
Reduction: Formation of ethyl 2-furoate or partially brominated derivatives.
Substitution: Formation of substituted furoates with various functional groups.
Applications De Recherche Scientifique
Tribromoethyl 2-furoate has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tribromoethyl 2-furoate involves its interaction with various molecular targets. The tribromoethyl group can act as an electrophile, reacting with nucleophilic sites in biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, potentially altering their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tribromoethanol: A related compound with similar bromine substitution but different functional groups.
2-Furoic Acid: The parent compound of tribromoethyl 2-furoate, lacking the tribromoethyl group.
Ethyl 2-Furoate: A simpler ester derivative of 2-furoic acid without bromine substitution.
Uniqueness
This compound is unique due to the presence of the tribromoethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering properties not found in its simpler analogs.
Propriétés
Numéro CAS |
63938-47-6 |
|---|---|
Formule moléculaire |
C7H5Br3O3 |
Poids moléculaire |
376.82 g/mol |
Nom IUPAC |
2,2,2-tribromoethyl furan-2-carboxylate |
InChI |
InChI=1S/C7H5Br3O3/c8-7(9,10)4-13-6(11)5-2-1-3-12-5/h1-3H,4H2 |
Clé InChI |
CKCVDRMAADONAQ-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C(=O)OCC(Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



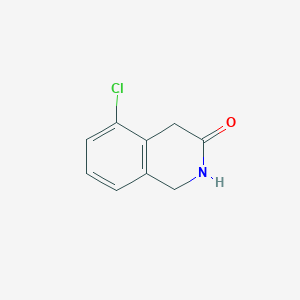


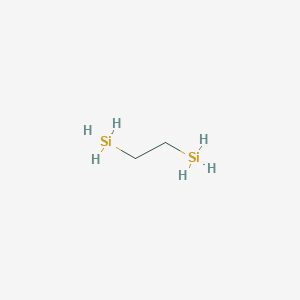
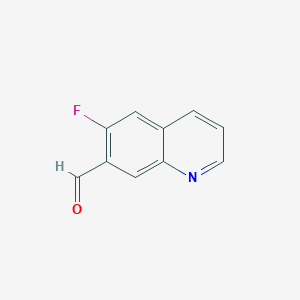
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6,7,8,9-tetrahydro-6-methyl-4-oxo-, ethyl ester](/img/structure/B13939221.png)

![tert-Butyl (4-iodo-7-methylbenzo[d]thiazol-2-yl)carbamate](/img/structure/B13939233.png)
![diethyl 2-[(6-chloro-1H-indol-2-yl)methyl]-2-formamidopropanedioate](/img/structure/B13939241.png)
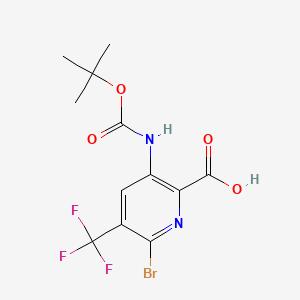
![tert-butyl N-[2-oxo-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]carbamate](/img/structure/B13939245.png)
